Product packaging for 2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile(Cat. No.:CAS No. 252978-99-7)

2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile

Cat. No.: B2670522
CAS No.: 252978-99-7
M. Wt: 175.162
InChI Key: MMCIQOFFSZZKGF-UHFFFAOYSA-N
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Description

2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile is a chemical compound with the molecular formula C₁₀H₆FNO and a molecular weight of 175.16 g/mol. It is a benzofuran-based building block of high interest in pharmaceutical and organic synthesis research. Benzofuran derivatives are a significant class of heterocyclic compounds known for their diverse biological activities. Studies have shown that benzofuran scaffolds are frequently explored for their potential therapeutic roles, including as anti-cancer, anti-inflammatory, and antimicrobial agents . The presence of both the acetonitrile group and the fluorine substituent on the benzofuran core makes this compound a valuable and versatile intermediate. Researchers can utilize the nitrile group for further chemical transformations, such as hydrolysis to carboxylic acids or reduction to amines, enabling the construction of more complex molecules for drug discovery programs . The fluorine atom is often incorporated to modulate a compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in medicinal chemistry. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to conduct a risk assessment and handle the material in accordance with applicable local and national regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6FNO B2670522 2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile CAS No. 252978-99-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-fluoro-1-benzofuran-3-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCIQOFFSZZKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CO2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Chemical Properties

Retrosynthetic Analysis and Potential Synthetic Routes

A plausible retrosynthetic analysis would involve the disconnection of the acetonitrile (B52724) group, suggesting a precursor such as a 3-halomethyl-5-fluorobenzofuran. The benzofuran (B130515) ring itself could be constructed through various classical and modern synthetic methods.

One common approach to the synthesis of 3-substituted benzofurans involves the cyclization of appropriately substituted phenols. For instance, a 2-alkynylphenol could undergo a palladium- or copper-catalyzed cyclization to form the benzofuran ring. Subsequent functionalization at the 3-position could then be achieved.

An alternative and more direct route could involve the reaction of a 2-(2-hydroxyphenyl)acetonitrile derivative. A palladium-catalyzed intramolecular annulation of a 2-(4-fluoro-2-hydroxyphenyl)acetonitrile (B3289326) with a suitable coupling partner could potentially yield the target compound. organic-chemistry.org

Cyclization Reactions for Benzofuran Formation

Key Chemical Reactions and Transformations

The acetonitrile group in this compound is expected to undergo typical reactions of nitriles. For example, it can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(5-Fluoro-1-benzofuran-3-yl)acetic acid. Reduction of the nitrile, for instance with lithium aluminum hydride, would afford the primary amine, 2-(5-Fluoro-1-benzofuran-3-yl)ethanamine.

The methylene (B1212753) protons of the acetonitrile group are acidic and can be removed by a suitable base to form a carbanion. This nucleophilic species can then react with various electrophiles, such as alkyl halides or carbonyl compounds, to introduce new substituents at the carbon adjacent to the nitrile.

Physicochemical Properties

The physicochemical properties of this compound can be predicted based on its structure. The presence of the fluorine atom is expected to increase its lipophilicity compared to the non-fluorinated analog. The nitrile group will contribute to its polarity.

Table 1: Predicted Physicochemical Properties of this compound

Property Predicted Value
Molecular Formula C₁₀H₆FNO
Molecular Weight 175.16 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents
Boiling Point Estimated to be >200 °C

| Melting Point | Not available |

Applications in Research

Potential as a Scaffold in Medicinal Chemistry

The benzofuran (B130515) scaffold is a well-established pharmacophore, and the introduction of a fluorine atom and an acetonitrile (B52724) group can be leveraged to develop new therapeutic agents. Research on other fluorinated benzofuran derivatives has demonstrated their potential as anti-inflammatory and anticancer agents. nih.gov The acetonitrile moiety can be a key interacting group with biological targets or serve as a synthetic handle to introduce other functionalities to modulate activity and selectivity.

Table 2: Potential Therapeutic Targets for Derivatives of this compound

Therapeutic Area Potential Molecular Target(s) Rationale
Oncology Kinases, Tubulin Benzofuran derivatives have shown activity against various cancer cell lines.
Inflammation Cyclooxygenase (COX) enzymes Fluorinated benzofurans have demonstrated anti-inflammatory properties. nih.gov

| Infectious Diseases | Bacterial or viral enzymes | The benzofuran nucleus is present in many antimicrobial compounds. |

Role in the Development of Novel Organic Materials

The electronic properties of the benzofuran ring system, which can be tuned by the electron-withdrawing fluorine atom, make this scaffold of interest in the design of organic electronic materials. The nitrile group can also influence the electronic and packing properties of the molecule in the solid state. Derivatives of this compound could potentially be explored for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as components of fluorescent probes.

Conclusion

While specific research on 2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile is limited, its chemical structure places it at the forefront of modern chemical research. The convergence of the biologically significant benzofuran (B130515) scaffold, the property-enhancing fluorine atom, and the synthetically versatile acetonitrile (B52724) group makes it a highly attractive molecule. Further investigation into the synthesis, properties, and applications of this compound and its derivatives is warranted and holds the promise of uncovering new advancements in both medicine and materials science. The exploration of such novel chemical entities is crucial for the continued development of innovative solutions to global challenges.

Synthetic Methodologies for this compound and Related Analogs

The synthesis of this compound, a molecule of interest in medicinal chemistry and materials science, involves the strategic construction of the core 5-fluorobenzofuran (B42319) scaffold followed by the introduction of the acetonitrile side chain at the C3 position. This article details the primary synthetic strategies employed for creating this and structurally related benzofuran analogs, focusing on cyclization reactions, fluorination techniques, and side-chain installation.

Chemical Reactivity and Transformations of 2 5 Fluoro 1 Benzofuran 3 Yl Acetonitrile

Reactions Involving the Acetonitrile (B52724) Group

The acetonitrile group, -CH₂CN, is a versatile functional group that can undergo a variety of chemical transformations. These include hydrolysis to carboxylic acids and their derivatives, reduction to amines, and participation in carbon-carbon bond-forming reactions.

The hydrolysis of nitriles to carboxylic acids is a fundamental and well-established transformation in organic synthesis. libretexts.orgorganic-chemistry.org This reaction can be carried out under either acidic or basic conditions. libretexts.org For 2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile, this reaction would yield 2-(5-Fluoro-1-benzofuran-3-yl)acetic acid.

Under acidic conditions, the nitrile is typically heated with a strong acid such as hydrochloric or sulfuric acid in an aqueous solution. The reaction proceeds through the intermediate formation of an amide, which is subsequently hydrolyzed to the carboxylic acid.

Basic hydrolysis involves heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. libretexts.org This initially produces a carboxylate salt, which upon acidification yields the final carboxylic acid. While direct experimental data for the hydrolysis of this compound is not available, the alkaline hydrolysis of similar benzofuran (B130515) esters to their corresponding carboxylic acids has been reported, suggesting the feasibility of this transformation. researchgate.netscielo.brresearchgate.net

The resulting carboxylic acid can then be converted to its corresponding esters through standard esterification methods, such as the Fischer esterification with an alcohol in the presence of an acid catalyst.

Table 1: Plausible Hydrolysis and Esterification of this compound

Starting MaterialReagents and ConditionsProduct
This compound1. NaOH (aq), Δ 2. H₃O⁺2-(5-Fluoro-1-benzofuran-3-yl)acetic acid
This compoundH₂SO₄ (aq), Δ2-(5-Fluoro-1-benzofuran-3-yl)acetic acid
2-(5-Fluoro-1-benzofuran-3-yl)acetic acidROH, H⁺ (cat.), ΔAlkyl 2-(5-fluoro-1-benzofuran-3-yl)acetate

This table presents expected reactions based on general chemical principles, as direct experimental data for the target compound is not available in the cited literature.

The nitrile group can be readily reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using H₂ over a Raney nickel or palladium catalyst), and sodium borohydride (B1222165) in the presence of a cobalt salt. This reaction would convert this compound to 2-(5-Fluoro-1-benzofuran-3-yl)ethan-1-amine. The synthesis of a closely related compound, 2-(2-Methyl-1-benzofuran-3-yl)ethan-1-amine, indicates the viability of this transformation within the benzofuran-3-ylacetonitrile scaffold.

Table 2: Predicted Reduction of this compound

Starting MaterialReagents and ConditionsProduct
This compound1. LiAlH₄, Et₂O or THF 2. H₂O2-(5-Fluoro-1-benzofuran-3-yl)ethan-1-amine
This compoundH₂, Raney Ni or Pd/C, pressure2-(5-Fluoro-1-benzofuran-3-yl)ethan-1-amine

This table presents expected reactions based on the reactivity of analogous compounds, as direct experimental data for the target compound is not available in the cited literature.

Nitriles can participate as a 2π component in cycloaddition reactions, most notably [3+2] cycloadditions with 1,3-dipoles such as azides or nitrile oxides, to form five-membered heterocyclic rings. For instance, the reaction of a nitrile with an azide (B81097) in the presence of a suitable catalyst can yield a tetrazole, while reaction with a nitrile oxide can produce an oxadiazole. The benzofuran moiety itself can also be involved in various cycloaddition reactions. mdpi.comresearchgate.netresearchgate.netrsc.orgresearchgate.netrsc.orgresearchgate.net However, specific examples of the acetonitrile group of a benzofuran-3-ylacetonitrile derivative participating in such cycloadditions are not extensively documented in the literature. The feasibility of such reactions would depend on the electronic properties of the nitrile and the specific 1,3-dipole used.

The methylene (B1212753) protons (α-protons) adjacent to the nitrile group in this compound are acidic due to the electron-withdrawing nature of the cyano group. This allows for the formation of a carbanion in the presence of a base. This carbanion can then act as a nucleophile in various carbon-carbon bond-forming reactions.

A classic example is the Knoevenagel condensation, where an active methylene compound reacts with an aldehyde or ketone in the presence of a basic catalyst (often an amine) to form an α,β-unsaturated dinitrile or a related product after dehydration. bhu.ac.insciensage.inforesearchgate.netresearchgate.net While the Knoevenagel condensation is a widely used reaction, nih.gov and has been applied to furan (B31954) derivatives, mdpi.com specific applications using benzofuran-3-ylacetonitrile as the active methylene component are not well-documented. The success of such a reaction would depend on the relative acidity of the α-protons and the reaction conditions employed.

Table 3: Hypothetical Knoevenagel Condensation

ReactantsCatalystProduct
This compound + R-CHO (Aldehyde)Piperidine or other amine base(E/Z)-3-(5-Fluoro-1-benzofuran-3-yl)-2-(R)-acrylonitrile

This table presents a hypothetical reaction based on the principles of the Knoevenagel condensation.

Transformations of the Benzofuran Heterocycle

The benzofuran ring, while aromatic, can undergo reactions that disrupt this aromaticity, leading to the formation of dihydrobenzofuran derivatives.

Dearomatization of the benzofuran ring system can be achieved through various methods, leading to the formation of valuable 2,3-dihydrobenzofuran (B1216630) scaffolds. acs.org These reactions often involve cycloadditions or oxidative functionalizations.

One approach is through catalytic asymmetric dearomatization reactions. For example, a brominative dearomatization of benzofuran derivatives has been achieved using N-bromoacetamide in the presence of a chiral catalyst, yielding brominated spiro[benzofuran-2,5'-oxazoles]. ccspublishing.org.cn Another strategy involves dearomative [3+2] cycloaddition reactions. For instance, 2-nitrobenzofurans can react with para-quinamines to afford benzofuro[3,2-b]indol-3-one derivatives. researchgate.netnih.gov These examples highlight the susceptibility of the benzofuran C2-C3 double bond to participate in reactions that lead to dearomatized products. While these specific reactions have not been reported for this compound, they demonstrate the potential reactivity of the benzofuran core under appropriate conditions. The presence of the acetonitrile group at the 3-position may influence the regioselectivity and feasibility of these transformations.

Functionalization at Different Positions of the Benzofuran Ring

The benzofuran ring can undergo functionalization at several positions, primarily through electrophilic substitution reactions. The preferred site of attack is influenced by the directing effects of the existing substituents. In benzofuran itself, electrophilic attack typically occurs at the electron-rich furan ring, preferentially at the C2 position. pixel-online.netquora.com However, in this compound, the C3 position is already substituted.

The primary sites for further functionalization are therefore the C2, C4, C6, and C7 positions. The reactivity at these sites is governed by the combined electronic influence of the 5-fluoro group and the 3-acetonitrile moiety.

Electrophilic Substitution: The fluorine atom at C5 is a deactivating group due to its strong negative inductive effect (-I), which withdraws electron density from the aromatic ring, making it less susceptible to electrophilic attack than unsubstituted benzofuran. libretexts.org However, it is also an ortho, para-director due to its positive mesomeric effect (+M), directing incoming electrophiles to the C4 and C6 positions. The acetonitrile group at C3 is electron-withdrawing and would further deactivate the furan ring. Therefore, electrophilic substitution is more likely to occur on the benzene (B151609) ring at positions C4 and C6. Common electrophilic substitution reactions for benzofuran derivatives include halogenation, nitration, and Friedel-Crafts reactions. researchgate.net For instance, bromination of certain benzofuran derivatives can be achieved using reagents like N-Bromosuccinimide (NBS). nih.gov

Metallation and Cross-Coupling: Directed ortho-metallation can be a powerful tool for functionalizing specific positions. The furan oxygen can direct lithiation to the C2 position. Subsequent reaction with an electrophile would introduce a substituent at C2. researchgate.net Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, are widely used for functionalizing benzofurans, often requiring a pre-functionalized halide (e.g., a bromo- or iodo-benzofuran) as a starting material. acs.orgnih.gov

Below is a table summarizing potential functionalization reactions on a substituted benzofuran ring, based on the reactivity of analogous compounds.

Reaction TypeTypical ReagentsExpected Position of FunctionalizationNotes
Halogenation (e.g., Bromination)N-Bromosuccinimide (NBS)C2, C4, C6Regioselectivity depends on reaction conditions and the precise electronic nature of the substrate. nih.gov
NitrationHNO₃/H₂SO₄C4, C6Harsh conditions may be required due to the deactivating effect of the fluoro group. nih.gov
Friedel-Crafts AcylationAcyl chloride / Lewis Acid (e.g., AlCl₃)C2, C4, C6Can exhibit low regioselectivity between the C2 and C3 positions in unsubstituted benzofurans; in this case, C2 is the likely furan position. nih.gov
Vilsmeier-Haack FormylationPOCl₃ / DMFC2This reaction typically targets the most electron-rich position on the heterocyclic ring. researchgate.net

Ring-Opening and Rearrangement Reactions

The benzofuran scaffold, while aromatic, can participate in ring-opening and rearrangement reactions under specific conditions, providing pathways to structurally diverse phenolic derivatives.

Ring-Opening Reactions: The cleavage of the C-O bond within the furan ring is a significant transformation. researchgate.net These reactions are often catalyzed by transition metals, particularly nickel, which can facilitate the cleavage of the robust aryl C-O bond. researchgate.net For instance, nickel-catalyzed reactions involving Grignard reagents can lead to the formation of functionalized ortho-alkenylphenol derivatives. researchgate.net Iron-catalyzed cascade reactions involving C-H alkylation have also been shown to proceed via a benzofuran ring-opening mechanism to form highly functionalized isoquinolones. researchgate.net While specific examples for this compound are not detailed, the presence of the electron-withdrawing acetonitrile group might influence the conditions required for such transformations.

Rearrangement Reactions: Benzofuran derivatives can be synthesized through various rearrangement reactions, and the scaffold itself can undergo structural reorganization.

Sigmatropic Rearrangements: Charge-accelerated researchgate.netresearchgate.net-sigmatropic rearrangements are a known pathway in benzofuran synthesis and can involve substituent migration, leading to highly substituted products. nih.govrsc.org For example, the reaction of phenols with alkynyl sulfoxides can proceed through a researchgate.netresearchgate.net-sigmatropic rearrangement to furnish the benzofuran core. rsc.org

Rearrangement of Precursors: An unusual rearrangement from a benzopyran to a benzofuran has been observed during the synthesis of related compounds, offering a novel pathway to the benzofuran skeleton under moderate conditions. mdpi.com Additionally, the rearrangement of 2-hydroxychalcones, mediated by hypervalent iodine reagents, can be selectively controlled to produce different isomers of substituted benzofurans. nih.gov These methods highlight the potential for skeletal rearrangements in accessing complex benzofuran structures.

Influence of Fluoro Substitution on Reactivity

Inductive Effect (-I): Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect. This effect reduces the electron density of the entire benzofuran ring system, deactivating it towards electrophilic aromatic substitution compared to an unsubstituted benzofuran. libretexts.org Reactions such as nitration or Friedel-Crafts acylation would consequently require more forcing conditions to proceed.

Mesomeric (Resonance) Effect (+M): Despite its electronegativity, the fluorine atom possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance. This +M effect increases the electron density at the ortho (C4, C6) and para (not applicable in this ring system) positions relative to the meta positions. In electrophilic substitutions, this resonance effect directs incoming electrophiles to the C4 and C6 positions. libretexts.org


Applications of 2 5 Fluoro 1 Benzofuran 3 Yl Acetonitrile As a Synthetic Building Block

Precursor for Advanced Heterocyclic Systems

The benzofuran (B130515) nucleus is a cornerstone in the synthesis of novel heterocyclic systems that are otherwise challenging to prepare. researchgate.net Arylacetonitriles, such as 2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile, are recognized as powerful and versatile intermediates for the construction of diverse heterocyclic scaffolds, particularly those containing nitrogen. researchgate.net The synthetic utility of this compound stems from the reactivity of both the benzofuran ring and the cyanomethyl (-CH₂CN) group.

The acetonitrile (B52724) moiety is a key functional group that can undergo a variety of transformations. For instance, it can be hydrolyzed to form a carboxylic acid, reduced to a primary amine, or undergo addition reactions at the nitrile's triple bond. These transformations convert the cyanomethyl group into a reactive handle suitable for intramolecular or intermolecular cyclization reactions, leading to the formation of new fused ring systems.

While direct studies on this compound are specific, the reactivity of analogous systems provides insight into its potential. For example, related 2-(2-formylphenoxy)acetonitriles have been used in palladium-catalyzed reactions with aryl boronic acids to synthesize benzoyl-substituted benzofuran heterocycles. acs.orgnih.gov Furthermore, the benzofuran scaffold itself can participate in cascade radical cyclization reactions to build complex polycyclic benzofurylethylamine derivatives. nih.gov This inherent reactivity, combined with the versatility of the acetonitrile group, positions this compound as a valuable precursor for a wide range of advanced N-heterocyclic compounds. nih.gov

Role in the Synthesis of Maleimide (B117702) Derivatives

Maleimides are an important class of compounds used widely as reagents in bioconjugation and as building blocks in medicinal chemistry and materials science. arkat-usa.org The synthesis of N-substituted maleimides is most commonly achieved through the reaction of a primary amine with maleic anhydride (B1165640), which forms an intermediate maleamic acid that is subsequently cyclized via dehydration. arkat-usa.orggoogle.com

This compound can serve as a precursor for novel maleimide derivatives through a two-step synthetic sequence:

Reduction of the Nitrile Group: The acetonitrile functional group can be chemically reduced to a primary amine, yielding 2-(5-fluoro-1-benzofuran-3-yl)ethanamine. This transformation is a standard procedure in organic synthesis, often accomplished using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Imidization: The resulting primary amine can then be reacted with maleic anhydride. This reaction first forms the N-substituted maleamic acid, which upon treatment with a dehydrating agent (such as acetic anhydride and sodium acetate) or by heating, undergoes cyclization to afford the target N-[2-(5-Fluoro-1-benzofuran-3-yl)ethyl]maleimide. google.comresearchgate.net

This synthetic pathway allows for the incorporation of the fluorinated benzofuran moiety into the maleimide structure, creating a complex derivative with potential applications in areas like targeted drug delivery or the development of novel polymers.

Utility in the Construction of Complex Organic Molecules

The construction of complex organic molecules often relies on the use of well-defined molecular building blocks that introduce specific structural motifs and functionalities. This compound is such a building block, providing a rigid, fluorinated benzofuran core. The benzofuran ring system is a structural element found in a multitude of medicinally important compounds and natural products. mdpi.com

The fluorine substituent at the 5-position is particularly significant. The incorporation of fluorine into organic molecules is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. The cyanomethyl group at the 3-position provides a point of attachment for further synthetic elaboration, allowing this benzofuran core to be integrated into larger and more complex molecular frameworks. As discussed, this group can be converted into amines, carboxylic acids, or used in cyclization reactions to build new heterocyclic rings, making it a versatile handle for constructing intricate architectures. researchgate.netnih.gov

Material Science Applications (e.g., as fluorescent probes for optical properties)

Benzofuran derivatives are of significant interest in material science due to their favorable electronic and photophysical properties, including good thermal stability, high fluorescence quantum yields, and blue-light emission. nih.gov These characteristics make them suitable for a range of applications, most notably in the development of organic light-emitting diodes (OLEDs) and as fluorescent probes. nih.govresearchgate.net

The incorporation of a fluorine atom, as in this compound, can further enhance these properties. Fluorobenzofurans have been specifically noted for their use as high triplet energy host materials in the design of efficient green phosphorescent OLEDs. nih.gov The benzofuran scaffold has been integrated into various components of OLEDs, including bipolar host materials and emitters. researchgate.netrsc.orgmdpi.com

As fluorescent probes, benzofuran derivatives can be designed to detect specific analytes or to report on the local environment. nih.gov Their fluorescence properties, such as emission wavelength and quantum yield, can be tuned by modifying the substituents on the benzofuran ring. This allows for the rational design of probes for applications in chemical sensing and biological imaging. nih.govresearchgate.net The study of related D-π-A (donor-π-acceptor) systems shows that systematic modification of the molecular structure can lead to significant changes in photophysical properties, such as large Stokes shifts and solvatochromic behavior, which are desirable for advanced imaging applications. nih.gov

Table 1: Representative Photophysical Properties of Benzofuran and Related Derivatives
Compound/Derivative ClassAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)Key Application/PropertyReference
2-(5-formylbenzofuran-2-yl)acetamide derivatives~360-380Varies with substituentSignificant solvatochromic shifts with -NO₂ groupFluorescent probes for bioimaging nih.govnih.gov
1,3-Diphenylisobenzofuran (DPBF)415-420470-480~55-60Fluorescent probe for singlet oxygen detection mdpi.com
Nitrobenzofurazan (NBD) derivatives~460-480~530-550~60-90Fluorogenic labeling of amines and biomolecules mdpi.com
Dibenzofuran-based Bipolar Host MaterialsNot specifiedBlue EmissionNot applicableHost materials for phosphorescent OLEDs researchgate.net
Acridine-Benzofuran Hybrid DonorsNot specifiedSky-Blue EmissionNot applicableThermally Activated Delayed Fluorescence (TADF) emitters for OLEDs rsc.org

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of 2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile is a crucial first step for its further investigation. Future research should focus on developing novel synthetic strategies that are not only high-yielding but also adhere to the principles of green chemistry.

One promising avenue is the use of transition-metal-catalyzed cross-coupling reactions. Catalysts based on palladium, copper, nickel, and rhodium have been extensively used for the construction of the benzofuran (B130515) ring system. numberanalytics.comlibretexts.orgnih.gov For instance, a one-pot synthesis of 2-(het)aryl/alkyl-3-cyanobenzofurans has been reported, which involves a base-induced reaction followed by a copper-catalyzed intramolecular O-arylation. nih.gov Adapting such a method for the synthesis of the target compound, likely starting from a suitably substituted 2-halophenol and a propargyl nitrile derivative, could offer an efficient and convergent route.

Synthetic StrategyPotential Catalysts/ReagentsKey Advantages
Transition-Metal CatalysisPalladium, Copper, Nickel, RhodiumHigh efficiency, broad substrate scope
One-Pot SynthesisVarious, including acid catalysisIncreased efficiency, reduced waste
Green Chemistry ApproachesUse of eco-friendly solvents (e.g., deep eutectic solvents), metal-free catalystsReduced environmental impact, improved safety

Advanced Computational Studies for Property Prediction

In silico methods are invaluable tools in modern drug discovery and materials science, enabling the prediction of molecular properties and biological activities before undertaking extensive experimental work. For this compound, a range of computational studies could provide significant insights.

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful approach to correlate the structural features of a series of compounds with their biological activity. libretexts.org By developing QSAR models for a library of benzofuran derivatives, it would be possible to predict the potential therapeutic applications of this compound and to guide the design of new, more potent analogues. mdpi.com

Molecular docking simulations can be employed to predict the binding affinity and interaction modes of the compound with various biological targets. chemistrysteps.comclockss.org Given the diverse biological activities of benzofurans, potential targets could include enzymes such as kinases, phosphatases, or receptors involved in various disease pathways. libretexts.orgchemistrysteps.com These studies can help to identify the most promising therapeutic areas for this compound.

Density Functional Theory (DFT) calculations can provide detailed information about the electronic structure, reactivity, and spectroscopic properties of this compound. organic-chemistry.orgasianpubs.org This can aid in understanding its chemical behavior and in the interpretation of experimental data. Furthermore, in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial for the early assessment of the drug-likeness of a compound, helping to identify potential liabilities before committing to costly and time-consuming experimental studies. numberanalytics.comorganic-chemistry.org

Computational MethodPredicted PropertiesPotential Applications
QSARBiological activityGuiding the design of new analogues
Molecular DockingBinding affinity and modeIdentifying potential biological targets
DFTElectronic structure, reactivityUnderstanding chemical behavior
ADMET PredictionPharmacokinetic and toxicity profilesAssessing drug-likeness

Exploration of New Chemical Transformations and Derivatizations

The cyanomethyl group at the 3-position of the benzofuran ring in this compound is a versatile functional group that can be transformed into a variety of other functionalities, opening up avenues for the synthesis of a diverse library of new derivatives.

The nitrile group can undergo hydrolysis to yield a carboxylic acid or an amide, both of which are common functionalities in bioactive molecules. libretexts.orgchemistrysteps.com Reduction of the nitrile can afford a primary amine, which can then be further functionalized. chemistrysteps.com Another important transformation of nitriles is their cycloaddition with azides to form tetrazoles, which are known to be bioisosteres of carboxylic acids and are found in numerous approved drugs. nih.govorganic-chemistry.org The synthesis of tetrazole-benzofuran hybrids has been reported and has shown promising biological activity. asianpubs.orgnih.gov

Furthermore, the nitrile group can react with nucleophiles, such as Grignard reagents, to form ketones after hydrolysis. libretexts.org It can also be converted into amidines, which are important pharmacophores in their own right. nih.govmdpi.comorganic-chemistry.org The synthesis of amidines from nitriles can be achieved through various methods, including base activation of amines or through copper-catalyzed reactions. mdpi.comcore.ac.uk

Derivatization is not limited to the cyanomethyl group. The benzofuran ring itself can be further functionalized. For instance, electrophilic substitution reactions could introduce additional substituents onto the benzene (B151609) ring, further modulating the compound's properties. The development of methods for the selective functionalization of the benzofuran core is an active area of research. nih.gov

Functional Group TransformationResulting MoietyPotential Significance
Hydrolysis of NitrileCarboxylic Acid / AmideIntroduction of common bioactive functionalities
Reduction of NitrilePrimary AmineA versatile handle for further derivatization
Cycloaddition with Azide (B81097)TetrazoleBioisosteric replacement for carboxylic acids
Reaction with Grignard ReagentsKetoneCreation of new carbon-carbon bonds
Conversion to AmidineAmidineIntroduction of a key pharmacophore

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of benzofuran-acetonitrile derivatives typically involves cyclization of substituted phenols with α-cyanoketones or nucleophilic substitution on pre-formed benzofuran scaffolds. For example, in analogous compounds like 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, refluxing ethyl esters with potassium hydroxide in methanol/water followed by acidification and purification via column chromatography (ethyl acetate) yielded high purity (82% yield) . To optimize yields, consider varying solvents (e.g., acetonitrile for improved solubility), adjusting reaction times (e.g., extended reflux for complete deprotection), and using catalysts like K₂CO₃ for nucleophilic substitutions . Monitor reaction progress via TLC and confirm purity via GC (>97% purity criteria) .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Assign peaks using ¹H and ¹³C NMR (e.g., DMSO-d₆ as solvent). For example, in similar benzofuran-acetonitrile derivatives, aryl protons resonate at δ 6.9–8.2 ppm, while nitrile carbons appear near δ 115–120 ppm .
  • FT-IR : Confirm nitrile (C≡N) stretching vibrations at ~2200–2250 cm⁻¹.
  • Mass Spectrometry : Use HRMS (ESI) to verify molecular ion peaks (e.g., [M+H]+ for C₁₀H₇FNO at m/z 192.06) and fragmentation patterns .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : After acid-base extraction (e.g., dichloromethane/water partitioning), employ column chromatography with ethyl acetate/hexane gradients. For crystalline products, recrystallization from benzene or DMF-methanol mixtures can enhance purity, as demonstrated for structurally related benzofuran derivatives .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound, particularly regarding fluorine substitution effects?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software reveals bond lengths, angles, and intermolecular interactions. For example, in 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, the benzofuran ring is planar (mean deviation: 0.005 Å), with O–H⋯O hydrogen bonds forming centrosymmetric dimers . Fluorine’s electronegativity may distort the ring geometry, which can be quantified using ORTEP-3 for 3D visualization .

Q. How do computational methods (e.g., DFT) predict the reactivity of the nitrile group in electrophilic or nucleophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) can model frontier molecular orbitals (FMOs) to predict nitrile reactivity. For example, the LUMO energy of the nitrile group correlates with susceptibility to nucleophilic attack. Compare with experimental results (e.g., hydrolysis to carboxylic acids under basic conditions) to validate predictions .

Q. What strategies can resolve contradictions in spectral data (e.g., unexpected ¹H NMR splitting patterns) for derivatives of this compound?

  • Methodological Answer : Use variable-temperature NMR to detect dynamic processes (e.g., hindered rotation of substituents). For example, in 2-(5-methyl-1-benzofuran-3-yl)acetic acid, methyl group rotation barriers caused splitting anomalies, resolved by cooling the sample to –40°C . Cross-validate with NOESY/ROESY to confirm spatial proximity of protons .

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

  • Methodological Answer : Synthesize analogs with variations in the benzofuran ring (e.g., substituents at positions 5 and 7) and nitrile group (e.g., hydrolysis to amides). Test against biological targets (e.g., antimicrobial assays as in ). Use regression analysis to correlate electronic parameters (Hammett σ constants) with activity .

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